molecular formula C6H8N4 B1266548 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 54820-92-7

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1266548
CAS RN: 54820-92-7
M. Wt: 136.15 g/mol
InChI Key: FZJSBIMCUGPBKX-UHFFFAOYSA-N
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Description

The compound “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” is a type of aminopyrazole derivative . It has a molecular weight of 136.16 .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 .


Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

Core Element in Medicinal Chemistry

Pyrazole derivatives, including “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile”, are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture Applications

Pyrazole derivatives are also found in a huge library of heterocyclic compounds that envelop promising agro-chemical potencies . This makes “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” a potential candidate for various applications in agriculture.

Fluorescent Properties

Pyrazole derivatives are known for their fluorescent properties . This makes “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” potentially useful in various applications that require fluorescence, such as bioimaging and sensor development.

Antileishmanial Activity

Some pyrazole derivatives have shown potent in vitro antipromastigote activity . This suggests that “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” could potentially be used in the development of antileishmanial drugs.

Antimalarial Evaluation

The antimalarial activity of some pyrazole derivatives has been evaluated . This suggests that “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” could potentially be used in the development of antimalarial drugs.

Synthesis of Sulfanylated Pyrazoles

“5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” could potentially be used in the synthesis of sulfanylated pyrazoles . These compounds have valuable properties and can be created under metal- and solvent-free conditions .

Eco-friendly Synthesis

Recent developments in synthetic approaches to pyrazoles have focused on eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” could potentially be synthesized using these environmentally friendly methods.

Biological Affinities of Pyrazoles

Recent research has focused on the novel biological affinities of pyrazoles . This suggests that “5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile” could potentially have unique biological affinities that have yet to be discovered.

Safety and Hazards

The compound is classified as toxic . The hazard statements include H301, and the precautionary statements include P301+P310 .

Mechanism of Action

Target of Action

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a complex organic compound with potential biological activity These include human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors, or they can bind to these targets and modulate their function .

Biochemical Pathways

Given its potential interaction with cannabinoid receptors and p38 kinase, it’s plausible that this compound could influence pathways related to inflammation, pain perception, and cellular stress responses .

Pharmacokinetics

The compound’s molecular weight (13616) suggests that it could potentially be well-absorbed and distributed in the body .

Result of Action

Given the known biological activities of similar pyrazole derivatives, it’s plausible that this compound could have anti-inflammatory, analgesic, and anti-hypertensive effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . This suggests that the compound’s synthesis and potentially its action could be influenced by environmental conditions.

properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSBIMCUGPBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277316
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

CAS RN

54820-92-7
Record name 54820-92-7
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Record name 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 1-ethoxyethylidene malononitrile (27.2 g, 0.2 mol) in ethanol (50 ml) was added methyl hydrazine (9.4 g, 0.2 mol). The reaction mixture was stirred at room temperature for 3 hours and the product was collected by filtration to afford 23.6 g (87%) of 1,3-dimethyl-5-amino-1H-pyrazole-4-carbonitrile as white crystals, m.p. 193°-195° C. when dried in high vacuum.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Ethoxy-ethylidene)-malononitrile 1a (10 g, 73.45 mmol) was added portionwise to a mixture of N-methylhydrazine (1 equiv., 3.88 ml) in ethanol (50 ml) and the reaction mixture was refluxed for 1 hour, cooled to room temperature, precipitate filtered, washed with ethanol and dried to give 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile 2a as white crystalline solid (9.85 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
3.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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